Ethyl 1-methyl-1h-imidazole-2-carboxylate
Overview
Description
Ethyl 1-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound that serves as a useful synthetic intermediate in various chemical processes. It is particularly valuable in the synthesis of polyamides containing imidazole, making it a significant compound in organic chemistry .
Mechanism of Action
Target of Action
Ethyl 1-methyl-1h-imidazole-2-carboxylate is primarily used as a synthetic intermediate for solid phase synthesis of polyamides containing imidazole . It’s important to note that the specific targets of this compound may vary depending on the final product of the synthesis.
Mode of Action
It’s known that imidazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The interaction of this compound with its targets would depend on the specific derivative being synthesized.
Biochemical Pathways
It’s known that imidazole derivatives can interact with a broad range of biochemical pathways due to their diverse biological activities . The specific pathways affected would depend on the final product of the synthesis.
Pharmacokinetics
It’s soluble in dichloromethane, ether, ethyl acetate, and methanol , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound would depend on the specific derivative being synthesized. For example, some imidazole derivatives have shown inhibitory activity against influenza A .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents could affect its distribution and availability in different environments.
Biochemical Analysis
Biochemical Properties
It is known that imidazoles, the class of compounds to which it belongs, are key components to functional molecules used in a variety of applications .
Molecular Mechanism
Imidazoles are known to be involved in a wide range of chemical reactions, suggesting that Ethyl 1-methyl-1h-imidazole-2-carboxylate may also have diverse biochemical interactions .
Temporal Effects in Laboratory Settings
It is known to be a colorless or white to yellow solid or liquid, and it is typically stored in a refrigerator .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-1H-imidazole-2-carboxylate typically involves the cyclization of amido-nitriles. One common method includes the reaction of 1-methylimidazole with ethyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, forming the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, utilizing efficient catalysts and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or sodium ethoxide are used in substitution reactions.
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted imidazoles from nucleophilic substitution .
Scientific Research Applications
Ethyl 1-methyl-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in the treatment of various diseases.
Industry: It is employed in the production of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole-2-carboxylic acid: Similar in structure but lacks the ethyl ester group.
Ethyl imidazole-2-carboxylate: Similar but without the methyl group on the imidazole ring.
Uniqueness
Ethyl 1-methyl-1H-imidazole-2-carboxylate is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in synthetic applications. Its ability to form stable intermediates and participate in a wide range of chemical reactions makes it particularly valuable in both research and industrial contexts .
Properties
IUPAC Name |
ethyl 1-methylimidazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-7(10)6-8-4-5-9(6)2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTZYDYZBOBDFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401355 | |
Record name | ethyl 1-methyl-1h-imidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30148-21-1 | |
Record name | 1H-Imidazole-2-carboxylic acid, 1-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30148-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 1-methyl-1h-imidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1-Methylimidazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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